6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is a useful research compound. Its molecular formula is C11H7Cl2N5O2 and its molecular weight is 312.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes and Chemical Structure
The chemical compound "6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl" is part of a broader class of compounds with significant pharmacological importance due to the unique properties of heterocyclic compounds like pyridazine analogs. Research has shown various methods of synthesizing related compounds, indicating a rich field of chemical manipulation and structural analysis. For instance, one study details the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound with a structure closely related to the one . The synthesized compound was elucidated using spectroscopic techniques and its structure was confirmed by XRD technique, demonstrating the complexity and precision involved in the synthesis and analysis of such compounds (Sallam et al., 2021).
Biological Properties and Applications
The biological properties of fused heterocyclic 1,2,4-triazoles, closely related to the compound , have attracted attention due to their diverse biological activities. For instance, research on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle has revealed the potential pharmacological activities of these compounds. This highlights the potential of this compound in scientific research, particularly in medicinal chemistry (Karpina et al., 2019).
Molecular Dynamics and Energy Studies
Additionally, studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted on related compounds to understand the extent of harmony between theoretical and experimental values, molecular interactions, and packing of molecules. These studies are crucial in the field of material science and can provide insights into the potential applications of this compound in creating new materials with specific properties (Sallam et al., 2021).
Mechanism of Action
Triazolopyridazines
This compound is a member of the triazolopyridazines class of compounds. Triazolopyridazines are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties . They can interact with various enzymes and receptors in the body, leading to these effects.
Pyridazines
Pyridazines, another class of compounds that this molecule belongs to, are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . They can inhibit various enzymes and interact with different cellular targets, leading to these effects.
Properties
IUPAC Name |
6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O2.ClH/c12-8-5-7(11(18)19)10-15-14-9(17(10)16-8)6-1-3-13-4-2-6;/h1-5H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBYHSFMXKOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C3N2N=C(C=C3C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.